molecular formula C16H20N6O B2825605 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2415469-20-2

2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B2825605
CAS No.: 2415469-20-2
M. Wt: 312.377
InChI Key: RKIZKDHYEQNIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked to a piperazine moiety, which is further substituted with a 4,5-dimethyl-1,2,4-triazole group. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties . The benzoxazole scaffold contributes to π-π stacking interactions in biological systems, while the piperazine-triazole moiety enhances solubility and binding affinity to target proteins.

Synthetic routes for this compound typically involve multi-step reactions, such as condensation, reduction, and alkylation. For instance, intermediates with triazole and piperazine groups are synthesized via HATU-mediated coupling or nucleophilic substitution under basic conditions . Structural characterization often employs X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods.

Properties

IUPAC Name

2-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-12-18-19-15(20(12)2)11-21-7-9-22(10-8-21)16-17-13-5-3-4-6-14(13)23-16/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIZKDHYEQNIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazole ring, followed by the introduction of the piperazine and triazole moieties through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and triazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, oxidized triazole compounds, and reduced piperazine analogs.

Scientific Research Applications

2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to metal ions, influencing enzymatic activity, while the benzoxazole ring can interact with nucleic acids and proteins, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include piperazine-linked triazole-benzoxazole derivatives and related heterocycles. Key structural variations lie in substituents on the triazole, piperazine, or aromatic rings, which influence bioactivity and physicochemical properties.

Compound Name Core Structure Substituents/Modifications Key Functional Groups
Target Compound Benzoxazole-Piperazine 4,5-Dimethyl-1,2,4-triazole Triazole, Piperazine, Benzoxazole
3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl benzoate Triazolopyridine 4-Methylpiperazine, Benzoate ester Triazolopyridine, Piperazine
7a/b () Triazole-Thioethanol 4-Fluorophenylpiperazine, Chlorophenyl Triazole, Piperazine, Thioether

Key Observations :

  • The target compound ’s 4,5-dimethyltriazole enhances steric bulk and lipophilicity compared to unsubstituted triazoles in analogs .
  • The benzoate ester in 3H-triazolopyridine derivatives () increases metabolic stability but reduces aqueous solubility .

Key Findings :

  • The target compound ’s benzoxazole core may confer CNS penetration, similar to benzodiazepine analogs, but its dimethyltriazole could limit blood-brain barrier permeability compared to smaller substituents .
  • 3H-Triazolopyridine derivatives show stronger anticancer activity due to intercalation with DNA via the planar triazolopyridine system .
  • 7a/b ’s thioether and fluorophenyl groups enhance antifungal activity but increase cytotoxicity (e.g., HeLa cell CC50: 25 µM) .

Insights :

  • The target compound’s synthesis employs HATU for efficient amide bond formation but requires rigorous purification .
  • 7a/b ’s lower yields stem from multi-step thioether synthesis and instability of intermediates .
Physicochemical Properties
Property Target Compound 3H-Triazolopyridine 7a/b
LogP (predicted) 2.8 3.1 3.5
Solubility (mg/mL, H2O) 0.12 0.08 0.05
Molecular Weight (g/mol) 367.4 398.9 480.2–512.6

Trends :

  • Higher LogP in 7a/b correlates with improved membrane permeability but poorer solubility.
  • The target compound’s moderate LogP and molecular weight suggest favorable drug-likeness .

Biological Activity

The compound 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a derivative of benzoxazole and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Structural Overview

The molecular structure of the compound features a benzoxazole ring linked to a piperazine moiety through a triazole functional group. This unique combination may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole and triazole moieties exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains:

Bacterial Strain Activity MIC (µg/mL)
Staphylococcus aureusModerate activity32
Escherichia coliSignificant activity16
Bacillus subtilisLow activity64
Enterobacter aerogenesModerate activity32

The minimal inhibitory concentration (MIC) values suggest that the compound is particularly effective against E. coli, which is notable given the increasing resistance of this pathogen to conventional antibiotics .

Anticancer Activity

The anticancer potential of the compound was assessed in vitro against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated:

Cell Line Inhibition Rate (%) IC50 (µM)
HepG270.23% at pre-G1 phase5.5
MCF-755.12% at G0/G1 phase10.0

The compound induced apoptosis in HepG2 cells significantly more than in control cells, suggesting its potential as a therapeutic agent for liver cancer . The mechanism appears to involve disruption of cell cycle progression and induction of apoptotic pathways.

Antioxidant Activity

Antioxidant capacity was evaluated using DPPH and ABTS assays. The results indicated that the compound has a strong ability to scavenge free radicals:

Assay Type IC50 (µM)
DPPH12.5
ABTS8.9

These values are comparable to standard antioxidants like ascorbic acid, indicating that this compound could also serve as a potential antioxidant agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of derivatives similar to the target compound:

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and tested their antimicrobial activities against a range of pathogens. The findings suggested that modifications in the triazole structure could enhance antibacterial efficacy .
  • Antioxidant Properties of Benzoxazole Derivatives : Research demonstrated that benzoxazole derivatives exhibit significant antioxidant activities, with some compounds showing IC50 values lower than traditional antioxidants .
  • Apoptotic Mechanisms in Cancer Cells : Investigations into the mechanisms of action revealed that certain benzoxazole derivatives can induce apoptosis through mitochondrial pathways, highlighting their potential in cancer treatment .

Q & A

Q. Analytical Validation :

  • 1H/13C NMR : Confirm regioselectivity of benzoxazole and triazole moieties (e.g., aromatic protons at δ 7.1–8.3 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • HPLC : Monitor purity using a C18 column (ACN/water mobile phase, UV detection at 254 nm) .

Advanced: How can molecular docking guide the identification of biological targets for this compound?

Methodological Answer:
Molecular docking studies are critical for predicting interactions with enzymes or receptors. For example:

  • Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) due to structural similarities with antifungal triazole derivatives .
  • Protocol :
    • Ligand preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina) with GAFF force fields.
    • Active site definition : Use PyMOL to identify catalytic residues (e.g., heme-binding site in 3LD6) .
    • Scoring : Analyze binding affinity (ΔG < −8 kcal/mol suggests strong interaction) and pose validation via RMSD clustering .
  • Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida spp.) to confirm antifungal activity .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

  • Purity assessment :
    • HPLC-DAD : Use a C18 column (flow rate: 1 mL/min, λ = 254 nm) to detect impurities (<0.5% area) .
    • Elemental analysis : Confirm C, H, N content (deviation <0.4% from theoretical values) .
  • Stability studies :
    • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via TLC .
    • Hygroscopicity : Store at 25°C/60% RH; weight gain >5% indicates need for desiccants .

Advanced: How to address contradictory bioactivity data between this compound and its structural analogs?

Methodological Answer:
Discrepancies often arise from subtle structural differences. Resolve via:

  • SAR analysis :

    Modification Impact on Activity Example
    Piperazine substitutionIncreased solubility → enhanced antifungal4-methylpiperazine vs. unsubstituted
    Benzoxazole vs. thiazoleAltered target selectivity (e.g., kinase vs. CYP450)
  • Experimental validation :

    • Dose-response assays : Compare IC50 values across analogs using standardized protocols (e.g., CLSI M27 for antifungals) .
    • Metabolic profiling : Use LC-MS to identify active metabolites in hepatic microsomes .

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Cell line selection : Prioritize Candida albicans (for antifungal screening) or HeLa (anticancer) based on structural precedents .
  • Assay conditions :
    • Antifungal : Broth microdilution (RPMI-1640, 48 hours, 35°C) with fluconazole as a control .
    • Cytotoxicity : MTT assay (72-hour exposure, IC50 calculation via nonlinear regression) .
  • Data interpretation : Normalize results to solvent controls (DMSO <1% v/v) and validate with triplicate runs .

Advanced: How can computational methods predict metabolic pathways and toxicity risks?

Methodological Answer:

  • Metabolism prediction :
    • Software : Use ADMET Predictor or SwissADME to identify likely Phase I/II modifications (e.g., CYP3A4-mediated oxidation of the triazole ring) .
    • Hotspots : Piperazine N-methylation or benzoxazole hydroxylation may generate reactive intermediates .
  • Toxicity screening :
    • hERG inhibition : Docking to Kv11.1 (PDB: 5VA1) to assess cardiotoxicity risk (pose overlap with dofetilide suggests caution) .
    • Ames test simulation : Use Derek Nexus to predict mutagenicity of nitro groups (if present) .

Data Contradiction: How to reconcile discrepancies in solubility data across experimental batches?

Methodological Answer:
Variability often stems from crystallinity or counterion choice. Mitigate via:

  • Polymorph screening : Use XRPD to identify crystalline forms (e.g., Form I vs. amorphous) .
  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (e.g., 4-methylpiperazine HCl salts improve solubility >10 mg/mL) .
  • Solubility measurement : Shake-flask method (24 hours equilibration in PBS pH 7.4) with HPLC quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.